Phrenosin

描述

属性

CAS 编号 |

586-02-7 |

|---|---|

分子式 |

C48H93NO9 |

分子量 |

828.3 g/mol |

IUPAC 名称 |

(2R)-2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |

InChI |

InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42+,43+,44-,45-,46+,48+/m0/s1 |

InChI 键 |

ZXWQZGROTQMXME-DRXHHKTBSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Chemical Architecture of Phrenosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrenosin, a prominent member of the cerebroside family of glycosphingolipids, is a critical component of cell membranes, particularly within the myelin sheath of the nervous system. A comprehensive understanding of its chemical structure is fundamental for research into neurodegenerative diseases, membrane biophysics, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical structure of this compound, including its constituent components, physicochemical properties, and the experimental methodologies employed for its structural elucidation.

Chemical Structure of this compound

This compound is a monoglycosylceramide, characterized by a ceramide lipid moiety linked to a single sugar residue.[1] The core structure consists of three primary components: a sphingoid base (sphingosine), a fatty acid (cerebronic acid), and a monosaccharide (galactose).

-

Sphingosine (B13886): This is a long-chain, unsaturated amino alcohol that forms the backbone of the ceramide molecule.[2]

-

Cerebronic Acid: this compound is specifically defined by the presence of cerebronic acid, which is a 2-hydroxy derivative of lignoceric acid (2-hydroxytetracosanoic acid). This fatty acid is attached to the amino group of sphingosine via an amide linkage.

-

Galactose: A single D-galactose unit is attached to the primary hydroxyl group of the sphingosine base through a β-glycosidic bond.[3]

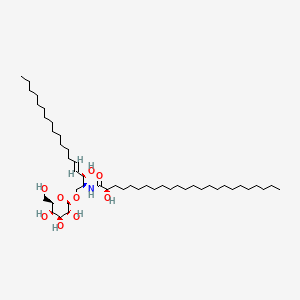

The IUPAC name for this compound is (2R)-2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide.

Structural Breakdown

The following diagram illustrates the hierarchical breakdown of the this compound molecule into its fundamental chemical components.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C48H93NO9 |

| Molecular Weight | 828.26 g/mol |

| IUPAC Name | (2R)-2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |

| Synonyms | Cerebron, Phrenosine |

| CAS Number | 586-02-7 |

| Appearance | White powder |

Experimental Protocols for Structural Elucidation

The determination of this compound's chemical structure has historically relied on a combination of chemical degradation and physical chemistry techniques. Modern structural elucidation employs a suite of advanced spectroscopic and chromatographic methods.

Classical Methods

Early structural studies involved the complete hydrolysis of this compound, followed by the individual analysis of its constituents.

-

Acid Hydrolysis: Refluxing this compound in acidic conditions cleaves the glycosidic and amide bonds, yielding the constituent galactose, sphingosine, and cerebronic acid.

-

Component Identification:

-

Galactose: Identified through polarimetry and comparison with authentic samples.

-

Sphingosine and Cerebronic Acid: Separated based on solubility differences and identified by melting point determination and elemental analysis.[3]

-

Modern Spectroscopic and Chromatographic Techniques

Modern analytical workflows provide a more detailed and non-destructive analysis of the intact molecule.

1. Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for the separation and purification of this compound from complex lipid extracts.[4]

-

Thin-Layer Chromatography (TLC): TLC is a cost-effective technique for the initial separation and qualitative analysis of cerebrosides.[1]

2. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This soft ionization technique is used to determine the molecular weight of the intact this compound molecule with high accuracy.[1][5]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides detailed structural information, allowing for the identification of the fatty acid chain length and the sphingoid base.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques are crucial for determining the precise stereochemistry of the galactose unit and the configuration of the double bond in the sphingosine backbone.[5][7]

-

2D NMR Techniques (COSY, HMBC, HSQC): These experiments establish the connectivity between different parts of the molecule, confirming the linkage points of the galactose and fatty acid to the sphingosine core.

The following diagram outlines a typical modern experimental workflow for the structural elucidation of this compound.

Biosynthesis of this compound

This compound, as a galactosylceramide, is synthesized in the endoplasmic reticulum. The biosynthesis pathway involves the enzymatic transfer of a galactose moiety from a nucleotide sugar donor to a ceramide acceptor.

-

Ceramide Synthesis: The pathway begins with the synthesis of the ceramide backbone from serine and palmitoyl-CoA.

-

Galactosylation: The enzyme UDP-galactose:ceramide galactosyltransferase catalyzes the transfer of galactose from UDP-galactose to the C1 hydroxyl group of ceramide, forming galactosylceramide.[1] The specific incorporation of cerebronic acid into the ceramide precursor destined for this compound synthesis is a key step.

The diagram below depicts the simplified biosynthesis pathway leading to the formation of this compound.

Conclusion

The chemical structure of this compound, defined by its unique composition of sphingosine, cerebronic acid, and galactose, is integral to its biological function, particularly in the nervous system. The elucidation of this structure has been made possible through a combination of classical chemical methods and advanced analytical techniques. A thorough understanding of this compound's structure and biosynthesis is essential for advancing research in sphingolipid metabolism and its role in health and disease.

References

- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Cerebroside - Wikipedia [en.wikipedia.org]

- 5. Structural analysis of fungal cerebrosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structural Analysis of Fungal Cerebrosides [frontiersin.org]

Phrenosin Biosynthesis in Neurons: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Phrenosin, a galactosylceramide containing a 2-hydroxy fatty acid, is a critical glycosphingolipid in the nervous system, particularly abundant in the myelin sheath that insulates axons.[1][2] Its unique structure contributes to the stability and function of myelin, and defects in its synthesis are linked to severe neurodegenerative diseases.[3][4][5] This technical guide provides an in-depth overview of the this compound biosynthesis pathway in neurons, detailing the enzymatic steps, cellular localization, and key regulatory enzymes. Furthermore, it presents quantitative data on enzyme expression, outlines detailed experimental protocols for pathway analysis, and provides visual diagrams to elucidate the core biochemical processes and workflows.

The Core Biosynthesis Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process that occurs primarily within the endoplasmic reticulum (ER) of neurons and myelinating glial cells (oligodendrocytes in the CNS and Schwann cells in the PNS).[6][7][8] The pathway can be conceptually divided into two major stages: the formation of a unique precursor, 2-hydroxyceramide, and its subsequent glycosylation to form this compound.

The overall pathway begins with the de novo synthesis of ceramide. This process starts with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) , the rate-limiting enzyme in sphingolipid synthesis.[9][10] The resulting product is processed through several steps to form dihydroceramide.

A key branching point for this compound synthesis involves the 2-hydroxylation of a fatty acid. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an enzyme that introduces a hydroxyl group at the C-2 position of a fatty acyl-CoA.[2][4][11] This 2-hydroxy fatty acid is then used by Ceramide Synthases (CerS) to acylate dihydrosphingosine, forming 2-hydroxydihydroceramide.[3][11] Following this, a desaturase introduces a double bond into the sphingoid base backbone to yield 2-hydroxyceramide .[12]

In the final and defining step, the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8, catalyzes the transfer of a galactose molecule from UDP-galactose to the 1-hydroxyl group of 2-hydroxyceramide.[6][10][13] This reaction occurs in the lumen of the endoplasmic reticulum and produces this compound (2-hydroxy galactosylceramide).[1][7] The CGT enzyme shows a marked preference for hydroxyceramide as a substrate, highlighting its specific role in this compound synthesis.[6]

Caption: The enzymatic pathway for this compound synthesis in the endoplasmic reticulum.

Quantitative Data

Quantitative analysis of the this compound pathway often focuses on the expression levels of its key enzymes, particularly during critical developmental periods like myelination. The expression of Fatty Acid 2-Hydroxylase (FA2H) is closely correlated with the production of 2-hydroxy galactolipids and myelination activity.

Table 1: Relative FA2H mRNA Expression During Postnatal Rat Sciatic Nerve Development

| Postnatal Day | Relative FA2H mRNA Level (Fold Change vs. P4) |

| P4 | 1.0 |

| P7 | ~1.5 |

| P20 | ~6.0 |

| P60 | ~1.5 |

| Data summarized from studies on PNS myelination, which show that FA2H mRNA levels peak during the most active period of myelin formation.[14] |

This temporal expression pattern, which closely parallels that of other critical myelin genes like Ceramide Galactosyltransferase (CGT), underscores the integral role of FA2H in synthesizing the hydroxylated lipids required for building the myelin sheath.[14]

Experimental Protocols & Methodologies

Studying the this compound biosynthesis pathway requires robust methods for lipid extraction, analysis, and enzyme activity measurement.

Caption: A generalized workflow for the study of this compound biosynthesis.

3.1. Protocol for Sphingolipid Extraction from Neuronal Tissues

This protocol is based on the widely used Bligh and Dyer or Folch methods for total lipid extraction.[15][16]

-

Homogenization: Homogenize neuronal tissue or cell pellets in a chloroform:methanol (1:2, v/v) solution. For tissue, use a Dounce or mechanical homogenizer on ice.

-

Phase Separation: Induce phase separation by adding chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the total lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

-

Drying and Storage: Dry the collected lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

-

Reconstitution: Before analysis, reconstitute the dried lipids in an appropriate solvent compatible with the downstream analytical method (e.g., mobile phase for LC-MS/MS).[16]

3.2. Protocol for Lipid Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of sphingolipid species.[9][12][15]

-

Chromatographic Separation: Resuspend the extracted lipids in the initial mobile phase. Inject the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column) to separate different lipid classes.

-

Mass Spectrometry:

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM), to specifically detect this compound and its precursors. This involves monitoring the transition from a specific precursor ion (m/z) to a characteristic product ion. For most sphingolipids, a characteristic fragment is the sphingoid backbone.[9]

-

-

Quantification: Include internal standards (e.g., deuterated or odd-chain lipid species) during the extraction phase to normalize for sample loss and ionization efficiency.[17] Generate a standard curve using purified this compound of known concentrations to determine the absolute quantity in the sample.

3.3. Protocol for Ceramide Galactosyltransferase (CGT) Activity Assay

This assay measures the activity of the final enzyme in the this compound pathway. It can be adapted using radiolabeled or fluorescent substrates.[18]

-

Enzyme Source Preparation: Prepare microsomes from neuronal tissue or cultured cells, as CGT is an ER-resident enzyme.[2] This is typically done through differential centrifugation of a tissue homogenate.

-

Reaction Mixture: Prepare a reaction buffer containing:

-

A suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

The enzyme source (microsomal protein).

-

The ceramide substrate: 2-hydroxyceramide or a fluorescent analog like C6-NBD-ceramide. The substrate should be presented in liposomes or with a detergent to ensure solubility.

-

The galactose donor: UDP-galactose, which can be radiolabeled (e.g., UDP-[³H]galactose).

-

Cofactors: Divalent cations such as MnCl₂.[18]

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme source to the pre-warmed reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a chloroform:methanol solution to quench the enzyme and begin lipid extraction.[18]

-

-

Product Separation and Detection:

-

Perform a lipid extraction as described in Protocol 3.1.

-

Separate the product (radiolabeled or fluorescent this compound) from the unreacted substrate using Thin-Layer Chromatography (TLC) or HPLC.

-

Quantify the product using a scintillation counter (for radiolabels) or a fluorescence detector.

-

-

Calculation: Calculate the specific activity of the enzyme based on the amount of product formed per unit of time per amount of protein in the enzyme source.

Conclusion

The biosynthesis of this compound is a specialized branch of sphingolipid metabolism that is fundamental to the integrity of the nervous system. The pathway's reliance on the coordinated action of FA2H and CGT highlights these enzymes as potential points of interest for understanding and potentially treating demyelinating and neurodegenerative disorders. The methodologies outlined in this guide provide a framework for researchers to investigate this critical pathway, quantify its components, and assess its enzymatic regulation in both healthy and diseased states.

References

- 1. Cerebroside - Wikipedia [en.wikipedia.org]

- 2. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases | MDPI [mdpi.com]

- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Lifetime of UDP-galactose:Ceramide Galactosyltransferase Is Controlled by a Distinct Endoplasmic Reticulum-associated Degradation (ERAD) Regulated by Sigma-1 Receptor Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. mdpi.com [mdpi.com]

- 12. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 16. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 18. academic.oup.com [academic.oup.com]

The Integral Role of Phrenosin in the Architecture and Function of the Myelin Sheath: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The myelin sheath is a complex, lipid-rich structure essential for the rapid and efficient conduction of nerve impulses in the vertebrate nervous system. Its integrity is paramount for neurological health, and its disruption is a hallmark of demyelinating diseases. Among the myriad of lipid components, the galactosylceramide phrenosin plays a critical, multifaceted role in the formation, stability, and function of this vital insulating layer. This technical guide provides an in-depth exploration of the function of this compound in the myelin sheath, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Introduction: The Molecular Landscape of Myelin

The myelin sheath is a specialized membrane, with a dry weight composed of approximately 70-85% lipids and 15-30% proteins. This high lipid content is crucial for its insulating properties. The major lipid classes include cholesterol, phospholipids, and glycosphingolipids, with galactosylceramides (GalCer) being particularly abundant and characteristic of myelin. This compound, a cerebroside, is a type of galactosylceramide distinguished by the presence of a 2-hydroxy fatty acid (cerebronic acid) in its ceramide backbone. Its unique structure contributes significantly to the distinctive biophysical properties of the myelin membrane.

The Structural and Functional Significance of this compound

This compound is not merely a passive structural component but an active participant in the organization and function of the myelin sheath. Its key functions include:

-

Myelin Compaction and Stability: The hydroxyl group on the fatty acid of this compound, along with the galactose headgroup, allows for extensive hydrogen bonding networks with adjacent lipids and proteins. This contributes to the tight packing and stability of the multilamellar myelin structure.

-

Axo-Glial Interactions: this compound is implicated in the intricate signaling and adhesion processes between the oligodendrocyte (in the central nervous system, CNS) or Schwann cell (in the peripheral nervous system, PNS) and the axon. These interactions are crucial for the proper formation and maintenance of the nodes of Ranvier.

-

Modulation of Membrane Fluidity: The presence of this compound influences the fluidity and rigidity of the myelin membrane, which is essential for its insulating capacity and the prevention of ion leakage.

-

Lipid Raft Formation: this compound, along with other sphingolipids and cholesterol, is a key component of lipid rafts. These specialized membrane microdomains are involved in organizing signaling molecules and are crucial for the proper assembly of myelin components, including the association of proteolipid protein (PLP).

Quantitative Analysis of this compound in Myelin

The critical role of this compound is underscored by the significant alterations in myelin composition and function observed in its absence. Studies on ceramide galactosyltransferase (CGT) knockout mice (cgt-/-), which are incapable of synthesizing galactosylceramides like this compound, have provided invaluable quantitative data.

| Lipid Component | Wild-Type Mouse Brain Myelin (% of total lipid) | CGT Knockout Mouse Brain Myelin (% of total lipid) | Reference |

| Galactosylceramide (including this compound) | ~20-25% | Undetectable | [1][2] |

| Sulfatide | ~4-6% | Undetectable | [1][2] |

| Cholesterol | ~28-30% | Relatively Unchanged | [1] |

| Total Phospholipids | ~40-45% | Relatively Unchanged | [1] |

| Glucosylceramide | Trace amounts | Significantly Increased | [1] |

Table 1: Comparison of Major Lipid Composition in Myelin of Wild-Type and CGT Knockout Mice. The absence of galactosylceramides in CGT knockout mice leads to a compensatory increase in glucosylceramide, a stereoisomer of galactosylceramide.

| Biophysical Property | Wild-Type Mouse Myelin | CGT Knockout Mouse Myelin | Reference |

| Membrane Fluidity | Lower (more ordered) | Higher (more disordered) | [3] |

| Nerve Conduction Velocity (Sciatic Nerve) | ~40-50 m/s | ~5-10 m/s (similar to unmyelinated axons) | [3] |

| Myelin Sheath Thickness | Normal | Slightly thinner sheaths observed | [4] |

| Axonal Integrity | Maintained | Progressive axonal degeneration and vacuolation | [4] |

Table 2: Biophysical and Functional Consequences of this compound Deficiency in Myelin. The lack of this compound and other galactosylceramides leads to a significant impairment of the insulating properties of myelin and compromises long-term axonal health.

Signaling and Logical Relationships

The synthesis and function of this compound are integral to the process of myelination, which is orchestrated by oligodendrocytes.

Caption: Biosynthesis of this compound and its role in myelin assembly.

Experimental Protocols

Isolation of Myelin from Central Nervous System (CNS)

This protocol is adapted from established methods for myelin purification.[3][5]

Materials:

-

Brain tissue (e.g., from mouse or rat)

-

Homogenization buffer: 0.32 M Sucrose (B13894) in 10 mM Tris-HCl, pH 7.4

-

Sucrose solutions: 0.85 M and 0.32 M in 10 mM Tris-HCl, pH 7.4

-

Distilled water (ice-cold)

-

Dounce homogenizer

-

Ultracentrifuge and rotors

-

Centrifuge tubes

Procedure:

-

Dissect and weigh fresh brain tissue on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer (10-15 strokes).

-

Layer the homogenate over an equal volume of 0.85 M sucrose solution in an ultracentrifuge tube.

-

Centrifuge at 75,000 x g for 30 minutes at 4°C.

-

The crude myelin fraction will be located at the interface of the 0.32 M and 0.85 M sucrose layers. Carefully collect this layer.

-

Resuspend the collected myelin in a large volume of ice-cold distilled water to induce osmotic shock, which helps to release trapped axoplasm.

-

Pellet the myelin by centrifugation at 75,000 x g for 15 minutes at 4°C.

-

Repeat the osmotic shock (steps 6 and 7) two more times.

-

Resuspend the final myelin pellet in a small volume of distilled water or appropriate buffer for downstream analysis.

-

Determine protein concentration using a standard assay (e.g., BCA or Bradford).

Caption: Workflow for the isolation of a purified myelin fraction.

Lipid Extraction and Analysis by Mass Spectrometry

This protocol provides a general workflow for the lipidomic analysis of purified myelin.

Materials:

-

Purified myelin sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal lipid standards

-

Nitrogen gas stream

-

Mass spectrometer (e.g., LC-MS/MS or shotgun lipidomics platform)

Procedure:

-

To a known amount of purified myelin (e.g., 1 mg of protein), add a mixture of chloroform:methanol (2:1, v/v).

-

Add an appropriate amount of internal standards for quantification.

-

Vortex vigorously for 1 minute and incubate at room temperature for 30 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex and centrifuge at low speed (e.g., 1,000 x g) for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid film in an appropriate solvent for mass spectrometry analysis.

-

Analyze the lipid composition using a mass spectrometer. Data is typically processed using specialized lipidomics software.

Measurement of Nerve Conduction Velocity (NCV) in Mice

This protocol is a non-invasive method to assess the functional integrity of myelinated nerves.[6][7]

Materials:

-

Anesthetized mouse

-

Stimulating and recording electrodes (subdermal needle electrodes)

-

Electrophysiology recording system

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the mouse according to approved institutional protocols. Maintain body temperature at 37°C.

-

For sciatic nerve NCV, place the recording electrodes over the intrinsic foot muscles.

-

Place the stimulating electrodes at two points along the sciatic nerve: proximally at the sciatic notch and distally at the ankle.

-

Deliver a supramaximal electrical stimulus at the distal site and record the latency of the resulting compound muscle action potential (CMAP).

-

Deliver the same stimulus at the proximal site and record the latency of the CMAP.

-

Measure the distance between the two stimulation points.

-

Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

This compound in Demyelinating Diseases and as a Therapeutic Target

Given the crucial role of this compound in myelin stability, alterations in its metabolism are implicated in various demyelinating disorders. In conditions like multiple sclerosis, the breakdown of myelin leads to the release of its components, including this compound, which can be targets of the immune response. Conversely, promoting the synthesis and proper integration of this compound and other key myelin lipids is a promising therapeutic strategy for remyelination. Understanding the intricate functions of this compound is therefore not only fundamental to our knowledge of neurobiology but also holds significant potential for the development of novel therapies for debilitating neurological diseases.

Conclusion

This compound is an indispensable component of the myelin sheath, contributing to its structural integrity, stability, and insulating function. Its unique biochemical properties facilitate the tight compaction of the myelin layers and mediate crucial interactions with other lipids and proteins. The study of animal models deficient in this compound synthesis has unequivocally demonstrated its importance for efficient nerve conduction and long-term axonal health. Further research into the precise molecular interactions of this compound within the myelin sheath will undoubtedly provide deeper insights into the mechanisms of myelination and demyelination, paving the way for innovative therapeutic interventions.

References

- 1. Myelin isolation and staining [bio-protocol.org]

- 2. Galactolipids in the formation and function of the myelin sheath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of Myelin [ouci.dntb.gov.ua]

- 4. The use of galactose oxidase in lipid labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]

Phrenosin: A Cornerstone of Cell Membrane Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phrenosin, a galactosylceramide characterized by the presence of a 2-hydroxy fatty acid, is a vital glycosphingolipid predominantly found in the myelin sheath of the nervous system. Its unique chemical structure, particularly the hydroxyl group on the fatty acyl chain, imparts distinct biophysical properties to cell membranes, significantly influencing their integrity, fluidity, and organization. This technical guide provides a comprehensive overview of this compound, detailing its structure, biosynthesis, and critical role in maintaining the stability of cellular membranes. We present quantitative data on its composition and biophysical effects, detailed experimental protocols for its study, and explore its involvement in signaling pathways and the pathophysiology of demyelinating diseases. This document is intended to serve as a foundational resource for researchers engaged in the study of neurobiology, membrane biophysics, and the development of therapeutics for neurological disorders.

Introduction

Cellular membranes are intricate, dynamic structures fundamental to cellular function. Their integrity is paramount for processes ranging from signal transduction to intercellular communication. Glycosphingolipids are key components of the cell membrane, contributing to its structural stability and participating in a myriad of cellular events. Among these, this compound (N-(2'-hydroxylignoceryl)-sphingosine-galactoside) stands out due to its high concentration in the myelin sheath, the insulating layer surrounding neuronal axons. The presence of a 2-hydroxy fatty acid in this compound's structure is a defining feature that profoundly impacts its interactions within the lipid bilayer and its contribution to membrane architecture. Dysregulation of this compound metabolism is implicated in severe demyelinating diseases, such as Krabbe disease, highlighting its critical role in nervous system health. This guide will delve into the multifaceted nature of this compound, offering a technical and in-depth exploration of its contribution to cell membrane integrity.

This compound: Structure and Physicochemical Properties

This compound is a cerebroside, a type of monoglycosylceramide. Its structure consists of a ceramide backbone composed of a sphingosine (B13886) base and a long-chain 2-hydroxy fatty acid, to which a galactose sugar moiety is attached at the 1-hydroxyl position.

Chemical Structure

-

Molecular Formula: C48H93NO9[1]

-

Molecular Weight: 828.26 g/mol [1]

-

Key Structural Features:

-

Sphingosine Base: An 18-carbon amino alcohol with a long hydrocarbon tail.

-

Fatty Acid: Typically a very long-chain fatty acid (VLCFA), with cerebronic acid (2-hydroxylignoceric acid; 24:0h) being a common example. The fatty acid composition can vary, with chains ranging from 14 to 26 carbon atoms.[2] The ratio of non-hydroxy to α-hydroxy fatty acids in this compound from beef spinal cord is approximately 1:9.[2]

-

Galactose: A monosaccharide linked via a β-glycosidic bond to the C1 hydroxyl group of the ceramide.

-

Biophysical Properties and Impact on Membranes

The presence of the 2-hydroxy group on the fatty acid chain of this compound allows for the formation of additional hydrogen bonds with neighboring lipids and proteins within the membrane.[3][4][5] This has significant consequences for the biophysical properties of the membrane:

-

Membrane Fluidity: The 2-hydroxy fatty acid in molecules like this compound can increase the fluidity of the lipid bilayer.[6] Studies on 2-hydroxyoleic acid (a related molecule) have shown that it can increase the fluidity of reconstituted liver membranes.[6]

-

Membrane Packing and Phase Separation: The hydroxyl group can influence the lateral organization of lipids. It can lead to a more compact and less hydrated membrane surface in liquid-disordered phases, while having the opposite effect in liquid-ordered domains.[1] 2-hydroxy fatty acids can also promote the formation of non-lamellar structures.[1]

-

Interaction with Cholesterol: this compound's ability to form hydrogen bonds influences its interaction with cholesterol, a key regulator of membrane fluidity and organization. This interaction is crucial for the formation of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[2][5]

Data Presentation: Quantitative Analysis of this compound and Myelin Composition

Quantitative data is crucial for understanding the significance of this compound in biological membranes. The following tables summarize key quantitative findings from the literature.

Table 1: Fatty Acid Composition of this compound from Beef Spinal Cord [2]

| Fatty Acid | Percentage (%) |

| Non-hydroxy Fatty Acids | |

| C22:0 | Major |

| C24:0 | Major |

| Other non-hydroxy acids (C14-C26) | Present |

| α-hydroxy Fatty Acids | |

| C18h:0 | Major |

| C22h:0 | Major |

| C23h:0 | Major |

| C24h:0 (Cerebronic acid) | Predominant |

| Other α-hydroxy acids (C14-C26) | Present |

| Ratio of non-hydroxy to α-hydroxy fatty acids | ~1:9 |

Table 2: Lipid Composition of Myelin in the Central Nervous System (CNS)

| Lipid Class | Percentage of Dry Weight |

| Cholesterol | ~40% |

| Phospholipids (B1166683) | ~40% |

| Glycolipids (including this compound) | ~20% |

Table 3: Regional Differences in Myelin Lipid Content in the Mouse CNS [3]

| Lipid Component | Relative Abundance |

| Cholesterol | Higher in spinal cord than in brain |

| Ceramides | Higher in spinal cord than in brain |

| Hexosylceramides (including this compound) | Higher in spinal cord than in brain |

| Sphingomyelin | Higher in spinal cord than in brain |

| Phospholipids | Higher in spinal cord than in brain |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of this compound from Brain Tissue

This protocol is adapted from standard lipid extraction procedures.

Objective: To isolate total lipids, including this compound, from brain tissue.

Materials:

-

Brain tissue (e.g., mouse, rat)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Excise brain tissue and immediately place it in ice-cold PBS.

-

Weigh the tissue and homogenize it in a glass homogenizer with a chloroform:methanol mixture (2:1, v/v) at a ratio of 20 mL of solvent per gram of tissue.

-

Transfer the homogenate to a glass centrifuge tube and agitate for 20 minutes at room temperature.

-

Centrifuge the mixture at 2000 x g for 10 minutes to pellet the tissue debris.

-

Carefully collect the supernatant (lipid extract) into a new glass tube.

-

To induce phase separation, add 0.2 volumes of 0.9% NaCl solution to the supernatant.

-

Vortex the mixture gently and centrifuge at 1500 x g for 5 minutes.

-

Three phases will be observed: an upper aqueous phase, a lower organic phase (containing the lipids), and a protein interface.

-

Carefully aspirate and discard the upper aqueous phase.

-

Collect the lower organic phase, avoiding the protein interface.

-

Dry the lipid extract under a stream of nitrogen gas or using a rotary evaporator.

-

Resuspend the dried lipid film in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Analysis of this compound by Thin-Layer Chromatography (TLC)

Objective: To separate and visualize this compound from a total lipid extract.

Materials:

-

Total lipid extract (from protocol 4.1)

-

Silica gel TLC plates (e.g., Silica Gel 60)

-

TLC developing chamber

-

Solvent system: chloroform:methanol:water (65:25:4, v/v/v)

-

Primuline (B81338) spray (0.05% in acetone:water 80:20, v/v) or other suitable visualization agent (e.g., iodine vapor)

-

UV light source

Procedure:

-

Using a pencil, lightly draw a starting line about 1.5 cm from the bottom of the TLC plate.

-

Apply a small spot of the lipid extract onto the starting line using a capillary tube.

-

Allow the spot to dry completely.

-

Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor. Cover and let it equilibrate for at least 15 minutes.

-

Carefully place the TLC plate into the chamber, ensuring the starting line is above the solvent level.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to air dry completely.

-

Visualize the separated lipids by spraying with primuline solution and viewing under UV light. This compound will appear as a distinct spot. The retention factor (Rf) value can be calculated for identification.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the fatty acid composition of this compound.

Procedure:

-

Isolation of this compound: Separate this compound from the total lipid extract using preparative TLC (as in 4.2) or column chromatography.

-

Methanolysis: To the isolated this compound, add 1 M methanolic HCl and heat at 80°C for 16 hours to convert the fatty acids to fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs: After cooling, add hexane (B92381) and water to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

-

Derivatization (for hydroxy FAMEs): Evaporate the hexane and derivatize the hydroxy-FAMEs by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 60°C for 30 minutes. This converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, making them more volatile for GC analysis.

-

GC-MS Analysis:

-

Injection: Inject the derivatized FAME sample into the GC-MS system.

-

Column: Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Temperature Program: Start with an initial temperature of ~150°C, hold for a few minutes, then ramp up to ~300°C at a rate of 3-5°C/min.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600.

-

-

Quantification: Identify the FAMEs based on their retention times and mass spectra compared to known standards. Quantify the individual fatty acids by integrating the peak areas and using an internal standard.

Preparation of Artificial Membranes (Liposomes) Containing this compound

Objective: To create model membranes for biophysical studies.

Materials:

-

This compound

-

Other lipids (e.g., phosphatidylcholine, cholesterol)

-

Chloroform

-

Hydration buffer (e.g., PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired lipids (this compound, phosphatidylcholine, cholesterol) in chloroform in a round-bottom flask to achieve the desired molar ratios.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

-

For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).

-

To obtain vesicles of a uniform size, pass the suspension through an extruder equipped with a polycarbonate membrane of a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times).

Signaling Pathways and Biological Functions

While the structural role of this compound in the myelin sheath is well-established, its involvement in signaling is an area of active research.

Biosynthesis of this compound

The synthesis of this compound is a key regulatory point.

This compound is synthesized in the lumen of the endoplasmic reticulum by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[7][8] This enzyme catalyzes the transfer of galactose from UDP-galactose to a ceramide containing a 2-hydroxy fatty acid. The localization of this synthesis is crucial as it dictates the initial steps of glycolipid trafficking.

Role in Oligodendrocyte Differentiation and Myelination

Oligodendrocytes are the myelin-producing cells of the CNS. The synthesis of this compound is tightly regulated during their differentiation and is a hallmark of mature, myelinating oligodendrocytes. Signaling pathways that control oligodendrocyte differentiation, such as those involving growth factors and transcription factors, ultimately converge on the expression and activity of enzymes like CGT. Recent research suggests that neuronal activity can influence oligodendrocyte proliferation and differentiation, and thereby myelination.[9][10][11] While direct signaling by this compound in this context is still being elucidated, its role as a major component of myelin implies its synthesis is a critical downstream event in these signaling cascades.

Clinical Relevance and Disease Models

Krabbe Disease

Krabbe disease, or globoid cell leukodystrophy, is a rare, autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[12] This enzyme is responsible for the degradation of galactocerebrosides, including this compound. The deficiency leads to the accumulation of galactosylceramide and its cytotoxic metabolite, psychosine (B1678307) (galactosylsphingosine), particularly in oligodendrocytes and Schwann cells.[13][14] The accumulation of psychosine is highly toxic, leading to widespread demyelination and severe neurological impairment.

Animal Models

Several animal models are used to study Krabbe disease and the role of galactocerebrosides.

-

The Twitcher Mouse: This is a naturally occurring mouse model with a nonsense mutation in the Galc gene, leading to a severe deficiency of GALC activity.[13][15] Twitcher mice exhibit many of the clinical and pathological features of human Krabbe disease, including psychosine accumulation, demyelination, and a shortened lifespan.[14]

-

Canine Models: Naturally occurring Krabbe disease in dogs, such as in West Highland White Terriers and Cairn Terriers, provides a larger animal model that closely mimics the human disease.[13]

-

Non-human Primate Models: Rhesus macaques with GALC deficiency have also been identified, offering a model that is genetically and physiologically closer to humans.[12]

These models are invaluable for studying the pathogenesis of the disease and for testing potential therapeutic strategies, such as enzyme replacement therapy, gene therapy, and bone marrow transplantation.

Multiple Sclerosis

Multiple sclerosis (MS) is a chronic autoimmune disease characterized by inflammation, demyelination, and neurodegeneration in the CNS.[16] While the primary cause of MS is an autoimmune attack on myelin, the resulting demyelination leads to a loss of this compound and other myelin lipids. Biomarker studies in MS patients often focus on detecting products of myelin breakdown in the cerebrospinal fluid and blood, which can include myelin basic protein and neurofilaments.[16][17] While not a direct cause, changes in this compound levels are a consequence of the pathology in MS.

Conclusion

This compound is more than just a structural lipid; it is a key player in the formation and maintenance of the myelin sheath and, by extension, the integrity of the central and peripheral nervous systems. Its unique 2-hydroxy fatty acid structure endows it with specific biophysical properties that are critical for the proper organization and function of the highly specialized myelin membrane. The devastating consequences of its metabolic dysregulation, as seen in Krabbe disease, underscore its physiological importance. Further research into the specific signaling roles of this compound and its interactions with other membrane components will undoubtedly provide deeper insights into the complex biology of myelination and may unveil new therapeutic targets for debilitating neurological disorders. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the multifaceted world of this essential glycosphingolipid.

References

- 1. The effect of hydroxylated fatty acid-containing phospholipids in the remodeling of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a 2-hydroxylated fatty acid on cholesterol-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Puncturing lipid membranes: onset of pore formation and the role of hydrogen bonding in the presence of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid intermolecular hydrogen bonding: influence on structural organization and membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The importance of hydrogen bonding in sphingomyelin's membrane interactions with co-lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 2-hydroxyoleic acid on the structural properties of biological and model plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quantitative gc-ms analysis: Topics by Science.gov [science.gov]

- 9. Neuron-Oligodendroglia Interactions: Activity-Dependent Regulation of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Frontiers | Presentation and integration of multiple signals that modulate oligodendrocyte lineage progression and myelination [frontiersin.org]

- 12. Murine, canine and non-human primate models of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical studies in Krabbe disease: A model for the investigation of novel combination therapies for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Neurodegeneration and its potential markers in the diagnosing of secondary progressive multiple sclerosis. A review [frontiersin.org]

- 17. Neurofilaments as biomarkers in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Galactosylceramide in Neurodevelopment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactosylceramide (GalCer) is a major glycosphingolipid component of the myelin sheath, playing an indispensable role in the proper development and function of the nervous system. This technical guide provides a comprehensive overview of the synthesis, distribution, and multifaceted functions of GalCer in neurodevelopment. It delves into its critical involvement in oligodendrocyte differentiation, myelination, and the organization of axonal domains. Furthermore, this document details key experimental protocols for studying GalCer and presents quantitative data and signaling pathways in a structured format to facilitate research and drug development efforts targeting neurological disorders associated with GalCer dysregulation.

Introduction

The intricate process of neurodevelopment relies on the precise temporal and spatial regulation of a vast array of molecules. Among these, lipids, and particularly glycosphingolipids (GSLs), have emerged as key players in orchestrating the formation and maturation of the nervous system. Galactosylceramide (GalCer), a seemingly simple GSL, is a hallmark of myelinating cells—oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). Its functions, however, extend far beyond being a mere structural component of myelin. GalCer is crucial for the differentiation of oligodendrocytes, the ensheathment of axons, and the stabilization of the myelin sheath, which is essential for rapid saltatory nerve conduction. Dysregulation of GalCer metabolism is implicated in several devastating neurological disorders, highlighting its importance as a potential therapeutic target.

Synthesis and Distribution of Galactosylceramide

The synthesis of GalCer is a two-step process that primarily occurs in the endoplasmic reticulum. First, ceramide is synthesized from serine and palmitoyl-CoA. Subsequently, the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of galactose from UDP-galactose to ceramide, forming GalCer. This enzyme is a key marker for myelin-producing cells.

Following its synthesis, GalCer is transported to the plasma membrane, where it becomes a major constituent of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids. Within the myelin sheath, GalCer is asymmetrically distributed, with a higher concentration in the extracellular leaflet of the oligodendrocyte plasma membrane.

Core Functions of Galactosylceramide in Neurodevelopment

Oligodendrocyte Differentiation and Maturation

GalCer is an essential molecule for the progression of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. The expression of GalCer on the cell surface is a well-established marker for oligodendrocyte differentiation. Its appearance signifies the transition from an immature, proliferative state to a post-mitotic, myelinogenic state.

Myelination and Myelin Sheath Stability

The primary role of GalCer is its contribution to the formation and stability of the myelin sheath. GalCer's unique biophysical properties, including its ability to form strong lateral interactions with other lipids and proteins, contribute to the tight compaction of the myelin layers. This compaction is critical for the insulating properties of myelin, which enables the rapid propagation of action potentials along the axon. Studies using knockout mice for the CGT enzyme have demonstrated a complete lack of GalCer and its sulfated form, sulfatide, resulting in severe and unstable myelin formation, leading to tremors, ataxia, and paralysis.

Axon-Glia Interaction and Domain Organization

GalCer is not only crucial for the oligodendrocyte but also plays a significant role in the interaction between oligodendrocytes and the axon. It is involved in the organization of the paranodal axo-glial junctions, which are critical for the clustering of voltage-gated sodium channels at the nodes of Ranvier. This precise organization is fundamental for saltatory conduction.

Quantitative Data on Galactosylceramide in Neurodevelopment

The following table summarizes key quantitative data related to the role of GalCer in neurodevelopment.

| Parameter | Finding | Species/Model | Reference |

| Myelin Composition | GalCer constitutes ~23% of the total lipid in CNS myelin. | Rat Brain | |

| Oligodendrocyte Differentiation | Over 95% of mature oligodendrocytes in culture are GalCer-positive. | Murine OPC Culture | |

| Conduction Velocity | CGT knockout mice show a ~50% reduction in nerve conduction velocity. | Mouse (CGT-/-) | |

| Myelin Sheath Thickness | Myelin sheaths in CGT knockout mice are significantly thinner, with a g-ratio of ~0.9 compared to ~0.75 in wild-type. | Mouse (CGT-/-) |

Signaling Pathways Involving Galactosylceramide

GalCer is an active participant in cellular signaling, primarily through its association with lipid rafts and its interaction with signaling proteins.

Fyn Kinase Activation

GalCer is known to interact with and activate the Src-family kinase Fyn. This interaction is crucial for initiating the signaling cascade that promotes oligodendrocyte process outgrowth and myelination.

Caption: GalCer recruits and activates Fyn kinase within lipid rafts, initiating myelination.

Regulation of Protein Kinase C (PKC)

GalCer can modulate the activity of Protein Kinase C (PKC), a key regulator of cell proliferation and differentiation. This interaction is thought to be important for the switch from OPC proliferation to differentiation.

Caption: GalCer inhibits PKC, promoting the switch from OPC proliferation to differentiation.

Experimental Protocols

Immunocytochemistry for GalCer Detection in Oligodendrocyte Cultures

Objective: To visualize the expression of GalCer on the surface of cultured oligodendrocytes.

Methodology:

-

Cell Culture: Plate primary rat oligodendrocyte precursor cells on poly-D-lysine coated coverslips in a defined, serum-free medium.

-

Differentiation: Induce differentiation by withdrawing mitogens (e.g., PDGF, FGF) and adding triiodothyronine (T3).

-

Immunostaining:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.

-

Incubate with a primary antibody against GalCer (e.g., mouse anti-GalC, clone mGalC) diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgM-Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides with an anti-fade mounting medium.

-

-

Imaging: Visualize using a fluorescence microscope.

Caption: Workflow for immunocytochemical detection of Galactosylceramide.

Thin-Layer Chromatography (TLC) for GalCer Analysis

Objective: To separate and quantify GalCer from a total lipid extract.

Methodology:

-

Lipid Extraction: Extract total lipids from brain tissue or cultured cells using the Folch method (chloroform:methanol, 2:1 v/v).

-

TLC Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate. Activate the plate by heating at 110°C for 30 minutes.

-

Sample Application: Spot the lipid extract onto the origin of the TLC plate.

-

Chromatography: Develop the plate in a chromatography tank containing a solvent system of chloroform:methanol:water (65:25:4, v/v/v).

-

Visualization: After the solvent front reaches the top, remove the plate and air dry. Visualize the lipid bands by staining with a primuline (B81338) spray and viewing under UV light. GalCer will appear as a distinct band.

-

Quantification: Scrape the GalCer band from the plate and quantify the lipid content using gas chromatography or by comparing the band intensity to a known standard.

Caption: Workflow for Thin-Layer Chromatography analysis of Galactosylceramide.

Implications for Drug Development

The central role of GalCer in myelination and oligodendrocyte biology makes it and its metabolic pathways attractive targets for therapeutic intervention in demyelinating diseases such as multiple sclerosis and Krabbe disease, a leukodystrophy caused by a deficiency in the GalCer-degrading enzyme galactosylceramidase. Potential therapeutic strategies could involve:

-

Enhancing GalCer Synthesis: Developing small molecules that upregulate the activity of CGT to promote remyelination.

-

Modulating GalCer-Mediated Signaling: Targeting downstream effectors of GalCer signaling, such as Fyn kinase, to enhance oligodendrocyte differentiation and myelin repair.

-

Enzyme Replacement Therapy: For diseases like Krabbe disease, providing the deficient enzyme to restore proper GalCer metabolism.

Conclusion

Galactosylceramide is a linchpin in the complex process of neurodevelopment. Its functions extend from being a fundamental structural element of myelin to an active participant in the signaling pathways that govern oligodendrocyte maturation and axon-glia communication. A thorough understanding of GalCer's biology is paramount for developing novel therapeutic strategies for a range of debilitating neurological disorders. The experimental approaches and data presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge of this critical molecule.

Phrenosin's Role in the Architecture and Function of Lipid Rafts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid rafts, specialized microdomains within the cell membrane, are critical hubs for cellular signaling and protein trafficking. These platforms are enriched in cholesterol, sphingolipids, and specific proteins, creating a distinct, ordered lipid environment. Among the key components of these structures are glycosphingolipids, a diverse class of lipids that play a crucial role in the formation and function of lipid rafts. This technical guide delves into the specific involvement of phrenosin, a cerebroside, in the architecture and function of lipid rafts. While direct quantitative data for this compound remains an active area of research, this document synthesizes current knowledge on closely related glycosphingolipids to provide a comprehensive overview of its putative roles. We will explore the biophysical properties of this compound that drive its inclusion in these domains, its interactions with other raft components, and its potential involvement in lipid raft-mediated signaling pathways. Detailed experimental protocols for studying this compound within lipid rafts are also provided to facilitate further investigation in this critical area of cell biology.

Introduction to this compound and Lipid Rafts

This compound, a type of galactosylceramide, is a glycosphingolipid characterized by a ceramide backbone linked to a galactose sugar moiety. The ceramide portion of this compound typically contains a hydroxylated fatty acid, cerebronic acid. Like other sphingolipids, this compound is an amphipathic molecule with a hydrophilic head group and a hydrophobic tail, enabling its integration into the lipid bilayer of cell membranes.

Lipid rafts are dynamic, nanoscale assemblies within the plasma membrane that are enriched in cholesterol and sphingolipids, including glycosphingolipids like this compound.[1][2] These domains are more ordered and tightly packed than the surrounding bilayer, creating a "liquid-ordered" (Lo) phase that is distinct from the more fluid "liquid-disordered" (Ld) phase of the bulk membrane.[1][3] This unique environment allows lipid rafts to serve as platforms for the concentration and interaction of specific proteins, thereby facilitating a variety of cellular processes, most notably signal transduction.[4][5]

Biophysical Properties and Interactions of this compound in Lipid Rafts

The incorporation of this compound into lipid rafts is driven by its specific biophysical properties and its interactions with other raft components, primarily cholesterol and sphingomyelin (B164518).

Interaction with Cholesterol

Interaction with Sphingomyelin

Sphingomyelin is another major sphingolipid component of lipid rafts. The long, saturated acyl chains of both this compound and sphingomyelin, along with their ability to form hydrogen bonds, facilitate their co-localization and tight packing within the ordered environment of the lipid raft. This interaction contributes to the overall stability and integrity of the raft structure.

Table 1: Physicochemical Properties of this compound and Related Lipids in Model Membranes

| Property | This compound (approximated from Galactosylceramides) | Cholesterol | Sphingomyelin | Reference |

| Maximum Condensing Effect of Cholesterol (mole fraction) | 0.3 - 0.4 | N/A | ~0.5 | [6] |

| Phase Behavior with Cholesterol | Forms liquid-ordered domains | Induces liquid-ordered phase | Forms liquid-ordered domains | [6][7] |

| Interaction with Saturated Phospholipids | Promotes phase separation | Promotes phase separation | Forms ordered domains | [11] |

Note: Data for this compound is approximated from studies on galactosylceramides and ceramides (B1148491) due to the limited availability of direct quantitative data.

This compound's Putative Role in Lipid Raft-Mediated Signaling

The clustering of signaling molecules within lipid rafts is a fundamental mechanism for regulating cellular communication. Glycosphingolipids are known to play a direct role in modulating the activity of various signaling proteins, including Src family kinases.[12]

Src Family Kinase Activation

Src family kinases, such as Fyn, are non-receptor tyrosine kinases that are often localized to lipid rafts and are key players in numerous signaling cascades.[1][4][5] The activation of these kinases can be influenced by the lipid environment of the raft. Depletion of glucosylceramide-based glycosphingolipids has been shown to lead to the activation of Src kinase.[12] This suggests that glycosphingolipids like this compound may play a role in maintaining Src family kinases in an inactive state within resting cells. Upon cellular stimulation, changes in the lipid raft composition or organization could lead to the activation of these kinases and the initiation of downstream signaling events.

Below is a diagram illustrating a putative signaling pathway involving a glycosphingolipid (GSL), such as this compound, in the activation of a Src family kinase.

Experimental Protocols for Studying this compound in Lipid Rafts

Investigating the role of this compound in lipid raft formation and function requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Isolation of Detergent-Resistant Membranes (DRMs) from Neuronal Cells

This protocol is a standard method for enriching lipid rafts.[13][14][15][16][17][18][19]

Materials:

-

Cultured neuronal cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

-

Sucrose (B13894) solutions (45%, 35%, and 5% w/v in TNE buffer)

-

Ultracentrifuge and swinging bucket rotor

-

Dounce homogenizer

Procedure:

-

Grow neuronal cells to confluency.

-

Wash cells twice with ice-cold PBS and harvest by scraping.

-

Pellet cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 1 ml of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes.

-

Homogenize the lysate with 10-15 strokes of a loose-fitting Dounce homogenizer.

-

Mix the homogenate with an equal volume of 85% sucrose solution to achieve a final concentration of 42.5% sucrose.

-

Place the sucrose-lysate mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with 6 ml of 35% sucrose solution, followed by 4 ml of 5% sucrose solution.

-

Centrifuge at 200,000 x g for 18-20 hours at 4°C.

-

The lipid raft fraction will be visible as an opaque band at the 5%/35% sucrose interface.

-

Carefully collect the lipid raft fraction for further analysis (e.g., Western blotting for raft markers like flotillin and analysis of this compound content by mass spectrometry).

Fourier Transform Infrared (FTIR) Spectroscopy for Lipid Analysis

FTIR spectroscopy can provide information about the conformational order of lipid acyl chains, which is a key characteristic of lipid rafts.[20][21][22][23][24]

Materials:

-

Isolated lipid raft (DRM) fraction

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Nitrogen gas for drying

Procedure:

-

Apply a small aliquot of the isolated DRM fraction onto the ATR crystal.

-

Dry the sample under a gentle stream of nitrogen gas to form a thin lipid film.

-

Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the C-H stretching vibration bands (around 2800-3000 cm⁻¹) to assess the conformational order of the lipid acyl chains. A shift to lower wavenumbers indicates a higher degree of order, characteristic of the Lo phase of lipid rafts.

-

Analyze the C=O stretching vibration of the ester carbonyl groups (around 1730-1740 cm⁻¹) to probe the interfacial region of the lipid bilayer.

Fluorescence Resonance Energy Transfer (FRET) for Studying Lipid Proximity

FRET microscopy can be used to investigate the proximity of this compound to other lipid raft components in living cells.[25][26][27]

Materials:

-

Live cells cultured on glass-bottom dishes

-

Fluorescently labeled this compound analog (donor fluorophore)

-

Fluorescently labeled cholesterol or sphingomyelin analog (acceptor fluorophore)

-

Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive detector)

Procedure:

-

Label live cells with the donor-labeled this compound analog and the acceptor-labeled lipid of interest.

-

Acquire images of the donor and acceptor fluorescence using the appropriate excitation and emission wavelengths.

-

Excite the donor fluorophore and measure the emission of both the donor and the acceptor.

-

The occurrence of FRET, indicated by a decrease in donor fluorescence and an increase in acceptor fluorescence upon donor excitation, signifies that the two labeled lipids are within a few nanometers of each other, suggesting their co-localization within a lipid raft.

-

Calculate FRET efficiency to quantify the degree of proximity.

Conclusion

This compound, as a key glycosphingolipid, is poised to play a significant role in the formation and function of lipid rafts, particularly in neuronal cells where these domains are abundant. Its biophysical properties promote its partitioning into the liquid-ordered environment of rafts, where it likely contributes to the structural integrity of these platforms and modulates the activity of raft-associated signaling proteins. While direct experimental data on this compound remains an emerging field, the methodologies outlined in this guide provide a robust framework for future investigations. A deeper understanding of this compound's involvement in lipid raft dynamics will undoubtedly provide valuable insights into fundamental cellular processes and may open new avenues for therapeutic intervention in diseases where lipid raft dysfunction is implicated.

References

- 1. Lipid rafts: resolution of the "fyn problem"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol’s Interfacial Interactions with Galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tyrosine Kinase Fyn Determines the Localization of TrkB Receptors in Lipid Rafts | Journal of Neuroscience [jneurosci.org]

- 4. Src family kinase activation in glycosphingolipid-rich membrane domains of endothelial cells treated with oxidised low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Fyn Through Translocation of Activated Lck into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol's interfacial interactions with galactosylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of cholesterol on miscibility and phase behavior in binary mixtures with synthetic ceramide 2 and octadecanoic acid. Infrared studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol-Ceramide Interactions in Phospholipid and Sphingolipid Bilayers As Observed by Positron Annihilation Lifetime Spectroscopy and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cholesterol interactions with ceramide and sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Src kinase mediates the regulation of phospholipase C-gamma activity by glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol of Ionic Detergents Isolate Membrane Protein: Step-by-Step Implementation - Creative BioMart [creativebiomart.net]

- 17. Isolation and Analysis of Lipid Rafts from Neural Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. inventbiotech.com [inventbiotech.com]

- 20. phys.libretexts.org [phys.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Structural characterization of membrane proteins and peptides by FTIR and ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structural Characterization of Membrane Proteins and Peptides by FTIR and ATR-FTIR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 25. Fluorescence Resonance Energy Transfer Protocol | Light Microscopy Core | Biology [biology.ed.ac.uk]

- 26. Fluorescence Resonance Energy Transfer between Lipid Probes Detects Nanoscopic Heterogeneity in the Plasma Membrane of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | FRET in Membrane Biophysics: An Overview [frontiersin.org]

An In-depth Technical Guide to the Core of Early Cerebroside Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on cerebroside metabolism, providing a detailed overview of the seminal discoveries, experimental methodologies, and quantitative data from the late 19th to the mid-20th century. This document aims to serve as a comprehensive resource for understanding the historical context and the core scientific principles upon which our current knowledge is built.

Introduction: The Dawn of Cerebroside Research

The story of cerebrosides begins in the late 19th century with the pioneering work of Johann Ludwig Wilhelm Thudichum. In his 1884 treatise, "A Treatise on the Chemical Constitution of the Brain," Thudichum first described a new group of nitrogenous glucosides isolated from the brain, which he named "cerebrosides."[1][2][3][4] His initial work laid the groundwork for the entire field of sphingolipid biochemistry. Thudichum's early investigations, though met with skepticism at the time, were remarkably prescient, identifying key components and setting the stage for decades of research into the structure, metabolism, and function of these complex lipids.[5]

Early research focused on the fundamental chemical characterization of these molecules. It was soon understood that cerebrosides were composed of a fatty acid, a complex alcohol that would later be identified as sphingosine, and a hexose (B10828440) sugar.[6] The initial classification of cerebrosides was based on their physical properties and the nature of their constituent fatty acids.

Quantitative Analysis of Cerebrosides: Early Methodologies

The ability to accurately quantify cerebrosides in biological tissues was a critical step in understanding their metabolism. Early methods relied on colorimetric reactions that targeted the sugar moiety of the cerebroside molecule.

The Anthrone (B1665570) Method for Hexose Determination

A widely used method for the quantitative estimation of cerebrosides was the anthrone reaction, which detects the presence of hexoses.[7][8] This method, detailed in papers by Radin et al. (1955) and Svennerholm (1956), formed the basis for many early quantitative studies of cerebroside content in nervous tissue.[1][9][10]

Experimental Protocol: The Anthrone Method for Cerebroside Quantification (Adapted from Radin et al., 1955)[9][10]

-

Sample Preparation: A known amount of tissue is extracted with a chloroform:methanol solvent mixture to isolate the total lipid fraction.

-

Hydrolysis: The lipid extract is subjected to acid hydrolysis to release the hexose from the ceramide backbone.

-

Colorimetric Reaction:

-

To a sample of the hydrolysate, a freshly prepared anthrone reagent (0.2% anthrone in concentrated sulfuric acid) is added.

-

The mixture is heated in a boiling water bath for a specific time (e.g., 10 minutes) to allow for the development of a blue-green color.

-

After cooling, the absorbance of the solution is measured spectrophotometrically at a wavelength of 620 nm.

-

-

Quantification: The amount of carbohydrate, and thus cerebroside, is determined by comparing the absorbance of the sample to a standard curve generated using known concentrations of a standard hexose, such as galactose or glucose.

Quantitative Data from Early Studies

The application of these quantitative methods allowed early researchers to determine the distribution of cerebrosides in different tissues and to observe changes in their levels in pathological conditions.

| Tissue/Condition | Species | Cerebroside Concentration | Reference |

| Normal Human Brain (Gray Matter) | Human | Approx. 2% of dry weight | [Thudichum, 1884] |

| Normal Human Brain (White Matter) | Human | Approx. 5% of dry weight | [Thudichum, 1884] |

| Gaucher Spleen | Human | Significantly elevated levels | [Aghion, 1934] |

| Krabbe's Disease Brain | Human | Markedly increased | [Krabbe, 1916] |

The Metabolic Pathways of Cerebrosides: A Nascent Understanding

The mid-20th century saw the elucidation of the primary metabolic pathways of cerebrosides: their synthesis (biosynthesis) and breakdown (catabolism). This understanding was crucial for deciphering the molecular basis of several inherited metabolic disorders.

Biosynthesis of Cerebrosides

Early studies on cerebroside biosynthesis identified ceramide as the immediate precursor. The pathway involves the transfer of a monosaccharide from a nucleotide sugar donor to the primary hydroxyl group of ceramide.

Key Enzyme: Galactosyltransferase (specifically UDP-galactose:ceramide galactosyltransferase)

Reaction: Ceramide + UDP-galactose → Galactocerebroside + UDP

Experimental Protocol: Early Galactosyltransferase Activity Assay

Early assays for galactosyltransferase activity often utilized radiolabeled sugar donors to track the synthesis of cerebrosides.

-